3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with the molecular formula C22H15N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with aniline derivatives under acidic conditions to form the benzochromene core.
Industrial Production Methods
large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and imino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-imino-3H-benzo[f]chromene-2-carboxamide
- 3-imino-3H-benzo[f]chromene-2-carbonitrile
- 3-amino-1-(3-hydroxy-phenyl)-1H-benzo[f]chromene-2-carbonitrile
Uniqueness
3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and imino groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-imino-N-phenylbenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-19-17(20(23)22-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)24-19/h1-12,21H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDUAIYNRDASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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